tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
Description
This compound is a chiral carbamate derivative containing a 1,5-benzoxazepine core with a bromine substituent at position 8 and a tert-butyloxycarbonyl (Boc) protecting group. The (3R) stereochemistry distinguishes it from its (3S) enantiomer (CAS: 1932559-70-0), which has been commercially available but is structurally and functionally distinct due to chirality . The molecular formula is C₁₄H₁₇BrN₂O₄ (MW: 357.20 g/mol), and it serves as a key intermediate in pharmaceutical synthesis, particularly for targeting neurological or oncological pathways .
Properties
Molecular Formula |
C14H17BrN2O4 |
|---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m1/s1 |
InChI Key |
AEVORMIIXQAJCA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C(C=CC(=C2)Br)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated benzoxazepine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted benzoxazepine derivatives.
Oxidation Products: Oxidized forms of the benzoxazepine ring.
Reduction Products: Reduced forms of the benzoxazepine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Stereoisomers: (3R) vs. (3S) Enantiomers
The (3S)-enantiomer (CAS: 1932559-70-0) shares identical molecular weight and formula but differs in stereochemistry.
Table 1: Stereochemical Comparison
| Property | (3R)-Enantiomer | (3S)-Enantiomer (CAS: 1932559-70-0) |
|---|---|---|
| Configuration | R | S |
| Availability | Discontinued | In stock (250 mg: $608.00) |
| Molecular Weight | 357.20 g/mol | 357.20 g/mol |
Structural Analogs with Heterocyclic Cores
(a) Piperidine-Based Boc-Protected Amines
Compounds like tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate (CAS: 1227917-63-6) and tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8) feature smaller heterocycles (piperidine/pyrrolidine) instead of the benzoxazepine ring.
(b) Halogenated Derivatives
The bromine atom at position 8 in the target compound contrasts with fluorine-containing analogs like tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0). Halogen position and electronegativity influence reactivity; bromine’s larger size may enhance steric hindrance or facilitate nucleophilic substitution compared to fluorine .
Table 2: Structural and Functional Comparison
Hydrogen Bonding and Crystallography
The benzoxazepine core’s oxygen and nitrogen atoms enable hydrogen bonding, which influences crystal packing and stability.
Biological Activity
tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes a tert-butyl group, a bromine atom, and a benzoxazepine ring, which are associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of this compound is C₁₄H₁₇BrN₂O₄, with a molecular weight of 357.20 g/mol. Its structure features a carbamate moiety linked to a benzoxazepine framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₄ |
| Molecular Weight | 357.20 g/mol |
| IUPAC Name | tert-butyl N-(8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate |
| CAS Number | 1932146-54-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. This characteristic is particularly relevant in the context of therapeutic applications targeting various diseases.
- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have demonstrated that the compound exhibits significant binding affinity to various kinases and other proteins involved in cellular signaling pathways.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains by disrupting cellular processes.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Tert-butyl N-(7-bromo-2-oxo-tetrahydrobenzazepin) | Tetrahydrobenzazepine ring | Kinase inhibition | Lacks oxo group at position 4 |
| Tert-butyl N-(6,8-difluoro)benzoxazepin | Fluorinated derivatives | Potential anti-cancer | Contains fluorine substituents |
| Tert-butyl N-(5-methylbenzothiazepin) | Benzothiazepine structure | Antimicrobial properties | Different heterocyclic ring |
The specific bromination and oxo functionalities in tert-butyl N-[ (3R)-8-bromo] may confer unique biological properties not present in its analogs.
Case Studies
Recent studies have investigated the effects of this compound on various cellular models:
- In vitro Studies : Research conducted on cancer cell lines showed that the compound inhibited proliferation and induced apoptosis at micromolar concentrations.
- In vivo Models : Animal studies indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
